3-Acetamido-4-ethoxybenzenesulfonyl chloride
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Overview
Description
3-Acetamido-4-ethoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO4S and a molecular weight of 277.72 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4-ethoxybenzenesulfonyl chloride typically involves the reaction of 3-acetamido-4-ethoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid group is converted to a sulfonyl chloride group. The reaction can be represented as follows:
C10H13NO5S+SOCl2→C10H12ClNO4S+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-4-ethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF), ethanol
Catalysts: Base catalysts such as triethylamine or pyridine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-Acetamido-4-ethoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-4-ethoxybenzenesulfonyl chloride involves the sulfonylation of nucleophilic groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity makes it useful for modifying biomolecules and synthesizing various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-3-ethoxybenzenesulfonyl chloride
- 3-Acetamido-4-methoxybenzenesulfonyl chloride
- 3-Acetamido-4-chlorobenzenesulfonyl chloride
Uniqueness
3-Acetamido-4-ethoxybenzenesulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both acetamido and ethoxy groups enhances its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-acetamido-4-ethoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-3-16-10-5-4-8(17(11,14)15)6-9(10)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQJFRHCLLZDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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